molecular formula C5H10N2O2 B1587518 Carbamimidoyl-acetic acid ethyl ester CAS No. 50551-10-5

Carbamimidoyl-acetic acid ethyl ester

Cat. No. B1587518
CAS RN: 50551-10-5
M. Wt: 130.15 g/mol
InChI Key: HSDKTLKBDJXJQU-UHFFFAOYSA-N
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Description

Carbamimidoyl-acetic acid ethyl ester, also known as ethyl 3-amino-3-iminopropanoate, is a chemical compound with the molecular formula C5H10N2O2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of esters like Carbamimidoyl-acetic acid ethyl ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

Esters, including Carbamimidoyl-acetic acid ethyl ester, contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond. In an ester, the second oxygen atom bonds to another carbon atom .


Chemical Reactions Analysis

Esters, including Carbamimidoyl-acetic acid ethyl ester, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .


Physical And Chemical Properties Analysis

Carbamimidoyl-acetic acid ethyl ester has a melting point of 224°C and a predicted boiling point of 197.1±42.0 °C .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Application Summary : Carbamimidoyl-acetic acid ethyl ester is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
  • Methods of Application : The synthesis involves Friedel–Crafts type cyclocondensation of γ-functionalized acetoacetamide in neat polyphosphoric acid .
  • Results or Outcomes : The synthesis results in the formation of indole derivatives that show various biologically vital properties .

2. Biotechnological Production of Ethyl Acetate

  • Application Summary : Carbamimidoyl-acetic acid ethyl ester can be used in the microbial synthesis of ethyl acetate, an environmentally friendly solvent with many industrial applications . This process could become an interesting alternative to the current energy-intensive petrochemical processes .
  • Methods of Application : The production involves the use of yeasts such as Pichia anomala, Candida utilis, and Kluyveromyces marxianus, which convert sugar into ethyl acetate with a high yield .
  • Results or Outcomes : The microbial synthesis of ethyl acetate could lead to large-scale ester production from renewable raw materials .

properties

IUPAC Name

ethyl 3-amino-3-iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDKTLKBDJXJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404736
Record name Carbamimidoyl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamimidoyl-acetic acid ethyl ester

CAS RN

50551-10-5
Record name Carbamimidoyl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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